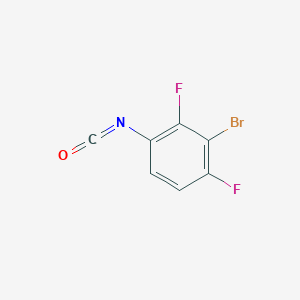
2-Bromo-1,3-difluoro-4-isocyanatobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1,3-difluoro-4-isocyanatobenzene is an organic compound with the molecular formula C7H2BrF2NO. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and isocyanate groups. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
2-Bromo-1,3-difluoro-4-isocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 2-bromo-1,3-difluorobenzene with phosgene in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .
化学反応の分析
Types of Reactions
2-Bromo-1,3-difluoro-4-isocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic substitution: The isocyanate group can react with nucleophiles such as amines to form ureas.
Electrophilic substitution: The bromine and fluorine atoms can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The isocyanate group can hydrolyze in the presence of water to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Hydrolysis: This reaction occurs in the presence of water or aqueous solutions, often under mild acidic or basic conditions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Substituted benzenes: Formed from electrophilic substitution reactions.
Amines and carbon dioxide: Formed from hydrolysis of the isocyanate group.
科学的研究の応用
2-Bromo-1,3-difluoro-4-isocyanatobenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Used in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-1,3-difluoro-4-isocyanatobenzene involves its reactivity with nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts. This reactivity is exploited in various chemical syntheses and industrial applications .
類似化合物との比較
Similar Compounds
2-Bromo-1,3-difluorobenzene: Lacks the isocyanate group, making it less reactive in certain chemical reactions.
3,4-Difluorophenyl isocyanate: Similar structure but without the bromine atom, affecting its reactivity and applications.
2-Bromo-4,6-difluorophenyl isocyanate: Another closely related compound with different substitution patterns on the benzene ring.
Uniqueness
2-Bromo-1,3-difluoro-4-isocyanatobenzene is unique due to the presence of both bromine and isocyanate groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis and industrial applications .
特性
分子式 |
C7H2BrF2NO |
|---|---|
分子量 |
234.00 g/mol |
IUPAC名 |
2-bromo-1,3-difluoro-4-isocyanatobenzene |
InChI |
InChI=1S/C7H2BrF2NO/c8-6-4(9)1-2-5(7(6)10)11-3-12/h1-2H |
InChIキー |
NZPHBTUAOSVJPE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1N=C=O)F)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


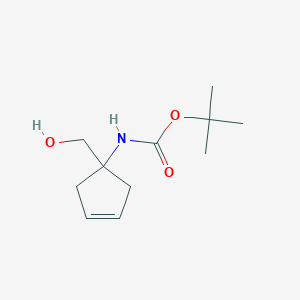
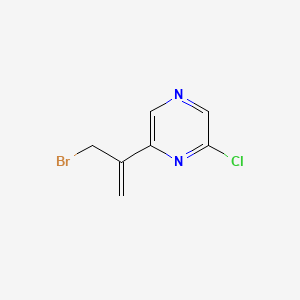
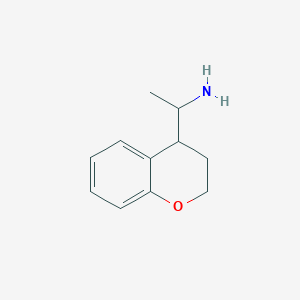
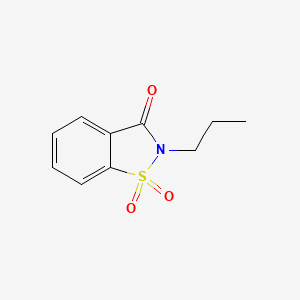
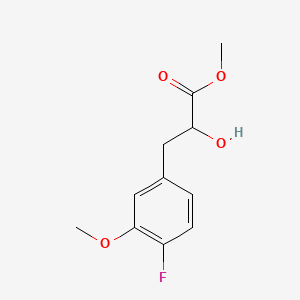
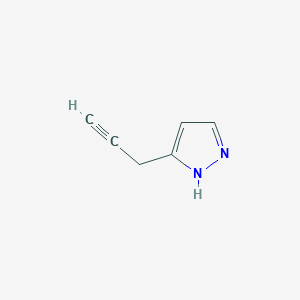

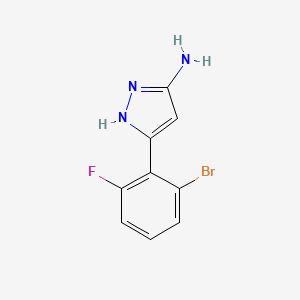
![1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine](/img/structure/B15318518.png)

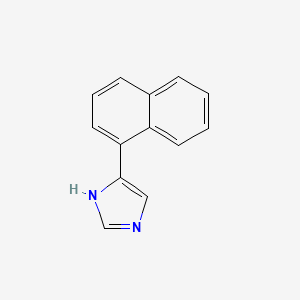

![3-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B15318549.png)
![1-[3-(2-Methylphenyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B15318550.png)
